3-Bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine
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Overview
Description
3-Bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, chlorine, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivativesFor instance, the compound can be synthesized by the bromination and chlorination of 4-(trifluoromethyl)pyridine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using bromine and chlorine gas in the presence of catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the pyridine ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds with diverse functional groups .
Scientific Research Applications
Chemistry
In chemistry, 3-Bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for creating compounds with specific electronic and steric properties .
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents .
Medicine
In medicine, derivatives of this compound are explored for their potential to inhibit specific enzymes or receptors involved in disease pathways. For example, it has been studied as a potential inhibitor of NS5B, an enzyme critical for the replication of the Hepatitis C virus .
Industry
In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and fungicides, due to its ability to disrupt biological processes in pests .
Mechanism of Action
The mechanism of action of 3-Bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The trifluoromethyl group enhances its binding affinity and specificity by increasing the compound’s lipophilicity and electronic effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Similar structure but lacks the bromine atom.
4-Amino-2-(trifluoromethyl)pyridine: Contains an amino group instead of halogens.
2-Chloro-5-(trifluoromethyl)pyridine: Similar but with different substitution pattern
Uniqueness
3-Bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both bromine and chlorine atoms along with a trifluoromethyl group. This combination of substituents imparts distinct electronic and steric properties, making it particularly useful in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .
Properties
Molecular Formula |
C6H3BrClF3N2 |
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Molecular Weight |
275.45 g/mol |
IUPAC Name |
3-bromo-5-chloro-4-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H3BrClF3N2/c7-4-3(6(9,10)11)2(8)1-13-5(4)12/h1H,(H2,12,13) |
InChI Key |
VESQYMWOVQKQJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)Br)C(F)(F)F)Cl |
Origin of Product |
United States |
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